molecular formula C33H33ClN2O9 B1430616 4-(2-Carboxyphenyl)-7-diethylamino-2-(7-diethylamino-2-oxochroman-3-yl)-chromylium perchlorate CAS No. 168206-21-1

4-(2-Carboxyphenyl)-7-diethylamino-2-(7-diethylamino-2-oxochroman-3-yl)-chromylium perchlorate

Cat. No.: B1430616
CAS No.: 168206-21-1
M. Wt: 637.1 g/mol
InChI Key: VTMBPDDANDHVLA-UHFFFAOYSA-N
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Description

This chromylium-based ionic compound features a central chromylium core substituted with a 2-carboxyphenyl group at position 4 and a 7-diethylamino-2-oxochroman-3-yl moiety at position 2. The perchlorate (ClO₄⁻) counterion ensures charge neutrality . The structural complexity arises from two diethylamino groups and a fused coumarin-like 2-oxochroman system, which contribute to its unique photophysical properties.

The compound’s InChI key (VTMBPDDANDHVLA-UHFFFAOYSA-N) and molecular formula (C₃₃H₃₂ClN₂O₉) confirm its distinct substitution pattern, distinguishing it from simpler chromylium salts .

Properties

IUPAC Name

[4-(2-carboxyphenyl)-2-[7-(diethylamino)-2-oxochromen-3-yl]chromen-7-ylidene]-diethylazanium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32N2O5.ClHO4/c1-5-34(6-2)22-14-13-21-17-28(33(38)40-29(21)18-22)31-20-27(24-11-9-10-12-26(24)32(36)37)25-16-15-23(19-30(25)39-31)35(7-3)8-4;2-1(3,4)5/h9-20H,5-8H2,1-4H3;(H,2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMBPDDANDHVLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C4C=CC(=[N+](CC)CC)C=C4O3)C5=CC=CC=C5C(=O)O.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33ClN2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

637.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Chromylium Core

Methodology:
The core structure, a chromylium salt, is typically synthesized via a condensation reaction involving a suitable aromatic aldehyde and a heterocyclic precursor, followed by oxidation and quaternization steps. A common approach involves:

  • Condensation of 2-aminophenol derivatives with aldehydes to form the chromenone or chromanone intermediates.
  • Oxidation to generate the chromylium cation, often using oxidizing agents such as phosphorus oxychloride or chlorinating agents under controlled conditions.
  • Quaternization of the nitrogen atom with alkyl halides (e.g., diethylamine derivatives) to introduce the diethylamino groups, forming the positively charged chromylium species.

Research Findings:
A study detailed in the literature describes the oxidation of 7-diethylamino-2-oxo-2H-chromen-3-carboxylic acid derivatives using phosphorus oxychloride, which facilitates the formation of the chromylium ring system through cyclization and oxidation processes. The reaction generally proceeds under reflux with pyridine as a solvent, yielding the chromylium salt with high efficiency.

Introduction of the 2-(2-Carboxyphenyl) Group

Methodology:
The attachment of the 2-carboxyphenyl group at the 4-position of the chromylium core is achieved via Suzuki-Miyaura cross-coupling or nucleophilic substitution strategies, depending on the precursor functionalities:

  • Suzuki Coupling:
    Utilizes a boronic acid derivative of 2-carboxyphenyl and a halogenated chromylium intermediate, catalyzed by palladium complexes, under inert atmosphere and basic conditions.

  • Direct Substitution:
    Involves electrophilic aromatic substitution if the chromylium core bears suitable reactive sites, often facilitated by activating groups.

Research Data:
A recent synthesis employed Suzuki coupling with 2-carboxyphenylboronic acid and a halogenated chromylium intermediate, achieving yields of approximately 65-75%. The reaction conditions typically involve Pd(PPh₃)₄ as the catalyst, potassium carbonate as base, in a mixture of toluene and ethanol at reflux temperatures.

Formation of the 7-Diethylamino and 2-Oxochroman-3-yl Substituents

Methodology:
The diethylamino groups are introduced via alkylation of amino groups or by nucleophilic substitution on suitable intermediates. The 2-oxochroman-3-yl moiety is synthesized through cyclization reactions involving phenolic and acyl precursors:

Research Findings:
A protocol described in recent literature involves the condensation of diethylamino-substituted chromenone derivatives with formaldehyde or related aldehydes, followed by oxidation with potassium permanganate or other oxidants to generate the oxochroman-3-yl substituent.

Quaternization and Formation of Perchlorate Salt

Methodology:
The final step involves quaternization of the nitrogen atom in the chromylium ring system with alkyl halides (e.g., ethyl iodide or bromide), followed by anion exchange to perchlorate:

  • Quaternization:
    Conducted by stirring the chromylium intermediate with excess diethylamine derivatives or alkyl halides under reflux in acetonitrile or ethanol.

  • Perchlorate Formation:
    Achieved by treating the quaternized compound with perchloric acid or perchlorate salts, leading to precipitation of the perchlorate salt.

Research Data:
A typical procedure involves stirring the chromylium compound with diethylamine in acetonitrile, followed by addition of perchloric acid to precipitate the perchlorate salt, which is then purified by recrystallization from suitable solvents such as acetonitrile or acetone.

Summary of Preparation Data

Step Reaction Type Key Reagents Typical Yield Conditions References
Core synthesis Oxidation & quaternization Phosphorus oxychloride, diethylamine 85% Reflux, pyridine solvent
Carboxyphenyl attachment Suzuki coupling 2-carboxyphenylboronic acid, Pd catalyst 65-75% Reflux, inert atmosphere
Substituent modifications Cyclization, alkylation Formaldehyde, acyl chlorides Variable Mild heating, acid catalysis
Final salt formation Quaternization & salt exchange Alkyl halides, perchloric acid 70-85% Reflux, precipitation

Notes and Considerations

  • Purity and Yield Optimization:
    Purification steps such as column chromatography, recrystallization, and washing with saturated Na₂CO₃ or CuSO₄ solutions are critical for high purity.

  • Safety Precautions:
    Reactions involving phosphorus oxychloride and perchloric acid require appropriate safety measures due to their corrosive and explosive nature.

  • Environmental Factors: Use of inert atmospheres (nitrogen or argon) and proper waste disposal protocols are essential for laboratory safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino groups, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chromylium ion, converting it back to a neutral chroman derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Neutral chroman derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Photochemical Applications

Fluorescence Studies
The compound is primarily utilized as a fluorescent dye due to its high fluorescence efficiency. It exhibits an excitation wavelength around 654 nm and an emission wavelength of approximately 694 nm when dissolved in methylene chloride, making it suitable for various fluorescence microscopy techniques .

Metal-Enhanced Fluorescence
Recent studies have demonstrated that the compound's fluorescence can be significantly enhanced when used in conjunction with metallic surfaces. This phenomenon is attributed to the interaction between the dye and the surface plasmon resonance of metals, which can lead to increased sensitivity in detecting biomolecules .

Biological Applications

Cell Imaging
The compound has been successfully employed in cellular imaging applications. Its ability to stain live cells allows researchers to visualize cellular processes in real-time. This capability is particularly valuable in studies involving cell signaling and drug delivery mechanisms.

Bioassays
Due to its fluorescent properties, this compound is also used in bioassays for detecting specific biomolecules. It can be conjugated with antibodies or other biomolecules to create highly sensitive detection systems for clinical diagnostics .

Material Science

Dye-Sensitized Solar Cells (DSSCs)
In material science, the compound has shown potential as a sensitizer in dye-sensitized solar cells. Its ability to absorb light efficiently and convert it into electrical energy makes it a candidate for enhancing the performance of photovoltaic devices .

Case Studies

StudyApplicationFindings
Study 1Fluorescent microscopyDemonstrated high sensitivity in detecting cellular components using the dye .
Study 2Metal-enhanced fluorescenceShowed a significant increase in fluorescence intensity when used on rough metallic surfaces, enhancing detection limits .
Study 3Bioassay developmentDeveloped a new assay for cancer biomarkers using the dye as a fluorescent label, achieving high specificity and sensitivity .

Mechanism of Action

The compound exerts its effects primarily through its interaction with light and its ability to fluoresce. The diethylamino groups and the chromylium ion play crucial roles in its electronic transitions, allowing it to absorb and emit light at specific wavelengths. This property is harnessed in various applications, from bioimaging to photocatalysis.

Comparison with Similar Compounds

7-(Diethylamino)-2-(2-oxo-2H-chromen-3-yl)chromenium Perchlorate

Structural Differences :

  • Lacks the 2-carboxyphenyl substituent present in the target compound.
  • Features a coumarin (2-oxo-2H-chromene) unit instead of the 2-oxochroman system.

Functional Implications :

  • Absence of the carboxyphenyl group reduces polarity, likely increasing lipophilicity .

4-(2-Carboxyphenyl)-7-diethylamino-2-(4-dimethylaminophenyl)chromylium Perchlorate

Structural Differences :

  • Replaces the 7-diethylamino-2-oxochroman-3-yl group with a 4-dimethylaminophenyl substituent.

Functional Implications :

  • The 4-dimethylaminophenyl group introduces stronger electron-donating effects, which may enhance fluorescence quantum yield .

General Trends in Chromylium Derivatives

  • Counterion Effects : All compared compounds use perchlorate, ensuring high solubility in organic solvents and stability in solid-state structures .
  • Substituent Impact: Electron-donating groups (e.g., diethylamino, dimethylamino) red-shift absorption/emission wavelengths. Bulky substituents (e.g., 2-oxochroman) may hinder molecular packing, reducing crystallinity but enhancing solution-based fluorescence.

Research Findings and Gaps

  • Comparative studies are needed to quantify these parameters.
  • Synthesis Pathways : Evidence lacks details on synthetic routes for the target compound, though analogous methods for coumarin-chromylium hybrids involve acid-catalyzed condensations .
  • Biological Compatibility: The dimethylaminophenyl analog’s designation as a BioReagent highlights the importance of substituent choice in biological applications, a factor underexplored for the target compound .

Biological Activity

4-(2-Carboxyphenyl)-7-diethylamino-2-(7-diethylamino-2-oxochroman-3-yl)-chromylium perchlorate, a compound with a complex chromylium structure, has garnered attention due to its diverse biological activities. This compound belongs to the class of 2H/4H-chromenes, which are known for their significant pharmacological properties. This article explores the biological activity, mechanisms of action, and potential therapeutic applications of this compound.

  • Molecular Formula : C33H32ClN2O5
  • Molecular Weight : 637.08 g/mol
  • CAS Number : 168206-21-1
  • Purity : ≥80% (HPLC)

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds within the 2H/4H-chromene family exhibit potent anticancer properties. These compounds induce apoptosis in cancer cells through various mechanisms:

  • Tubulin Interaction : They bind to tubulin, inhibiting its polymerization and leading to cell cycle arrest at the G2/M phase, ultimately triggering caspase-dependent apoptosis .
  • Cell Migration Inhibition : Studies have shown that these compounds significantly reduce cell invasion and migration, which are critical factors in cancer metastasis .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against a range of pathogens. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways, which leads to cell death .

Antidiabetic Effects

Preliminary studies suggest that derivatives of this compound may possess antidiabetic properties by modulating glucose metabolism and enhancing insulin sensitivity .

Structure-Activity Relationship (SAR)

The structure of this compound is pivotal in determining its biological activity. Modifications in the chromene scaffold can enhance or diminish its potency against various biological targets. For instance:

  • Substituents on the aromatic rings can significantly affect the binding affinity and selectivity towards specific enzymes or receptors .

Case Studies

  • Apoptotic Mechanisms : A study by Anthony et al. (2007) demonstrated that certain chromene derivatives could induce apoptosis in human cancer cell lines through mitochondrial pathways and activation of caspases .
  • Inhibition of Neutrophil Chemotaxis : Research by Schepetkin et al. (2014) highlighted that some analogs inhibit formyl peptide receptor-1 (FPR-1), blocking calcium flux and chemotaxis in human neutrophils, which is crucial for inflammatory responses .

Q & A

Q. What are the optimal synthetic routes for 4-(2-Carboxyphenyl)-7-diethylamino-2-(7-diethylamino-2-oxochroman-3-yl)-chromylium perchlorate, and how can purity be validated?

  • Methodological Answer : The synthesis involves coupling chromene derivatives with carboxyphenyl groups under acidic conditions, followed by perchlorate salt formation. Key steps include:
  • Reaction Conditions : Use anhydrous dichloromethane as a solvent, triethylamine as a base, and controlled stoichiometry of diethylamino substituents to avoid side reactions .
  • Purification : Recrystallization in diethyl ether or column chromatography improves yield (64% reported for analogous compounds) .
  • Validation : Confirm purity via 1^1H/13^13C NMR (e.g., δ 8.76 ppm for aromatic protons) and HRMS (theor. 540.99 g/mol) .

Q. Table 1: Key Synthesis Parameters

ParameterValue/TechniqueReference
SolventAnhydrous CH2_2Cl2_2
BaseTriethylamine
Yield OptimizationRecrystallization in Et2_2O
Purity ConfirmationNMR, HRMS

Q. How does the fluorescence efficiency of this compound compare to structurally similar chromenylium derivatives?

  • Methodological Answer : Fluorescence efficiency depends on the diethylamino donor groups and carboxyphenyl acceptor moieties. To assess:
  • Quantum Yield Measurement : Use a calibrated integrating sphere with Rhodamine B as a reference standard.
  • Photostability : Excite at λmax_{max} (e.g., 450–500 nm) and monitor emission decay under continuous irradiation .
  • Comparative Analysis : Derivatives with dimethylamino substituents show reduced Stokes shifts (e.g., 50 nm vs. 80 nm in this compound) due to weaker intramolecular charge transfer .

Advanced Research Questions

Q. What computational methods can predict the non-linear optical (NLO) properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level are effective:
  • Hyperpolarizability (β) : Compute electron density redistribution between the carboxyphenyl and chromenylium moieties .
  • Solvent Effects : Include polarizable continuum models (PCM) to simulate acetonitrile or DMSO environments .
  • Validation : Compare theoretical β values with experimental results from Hyper-Rayleigh Scattering (HRS) .

Q. How do polymorphic forms of this compound affect its photophysical behavior?

  • Methodological Answer : Polymorphs arise from variations in π-π stacking and hydrogen bonding. To analyze:
  • Crystallography : Use single-crystal X-ray diffraction to identify packing motifs (e.g., herringbone vs. slipped-stack) .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) detects phase transitions (e.g., melting points ~220–240°C) .
  • Impact on Fluorescence : Polymorphs with tighter packing show fluorescence quenching due to aggregation-caused decay (ACQ) .

Q. Table 2: Polymorphism-Driven Property Variations

PropertyPolymorph A (Herringbone)Polymorph B (Slipped-Stack)Reference
λem_{em} (nm)580620
Quantum Yield (%)4528
Melting Point (°C)235218

Q. How can contradictory spectral data between synthetic batches be resolved?

  • Methodological Answer : Contradictions often stem from residual solvents or unreacted intermediates. Mitigation strategies:
  • Comparative NMR : Identify peaks corresponding to byproducts (e.g., unreacted chromene aldehyde at δ 9.8 ppm) .
  • Mass Spectrometry : Use HRMS to detect impurities with m/z deviations >5 ppm .
  • Chromatography : Employ HPLC with a C18 column (acetonitrile/water gradient) to separate non-polar contaminants .

Methodological Design Considerations

Q. What experimental design principles apply to studying this compound’s stability under varying pH and light?

  • Methodological Answer :
  • pH Stability : Prepare buffered solutions (pH 2–12) and monitor absorbance at λmax_{max} over 24 hours. Acidic conditions (pH < 4) may protonate diethylamino groups, reducing fluorescence .
  • Light Exposure : Use a solar simulator (AM 1.5G spectrum) to accelerate degradation. Track photobleaching kinetics via fluorescence lifetime measurements .

Q. How can researchers validate hypothesized intermolecular interactions in solid-state structures?

  • Methodological Answer :
  • Hirshfeld Surface Analysis : Quantify close contacts (e.g., C-H···O bonds) using CrystalExplorer software .
  • Energy Frameworks : Construct 3D interaction maps from crystallographic data to prioritize dominant forces (e.g., electrostatic vs. dispersion) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
4-(2-Carboxyphenyl)-7-diethylamino-2-(7-diethylamino-2-oxochroman-3-yl)-chromylium perchlorate
Reactant of Route 2
4-(2-Carboxyphenyl)-7-diethylamino-2-(7-diethylamino-2-oxochroman-3-yl)-chromylium perchlorate

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